molecular formula C19H15N3O2S B2551145 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 868376-17-4

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2551145
CAS No.: 868376-17-4
M. Wt: 349.41
InChI Key: PKICQEHYSKQLDP-VZCXRCSSSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic benzothiazole derivative intended for research and development purposes exclusively. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. Scientific literature indicates that structurally related 2-iminothiazoline derivatives have been investigated for a range of bioactivities. These potential activities include serving as modulators for ion channels, such as the Zinc-Activated Channel (ZAC), and exhibiting other properties documented in studies of analogous compounds . The specific stereochemistry, denoted by the (Z)-configuration, and the presence of the allyl, methoxy, and cyano-functional groups are critical for its molecular conformation and potential interaction with biological targets. This compound is supplied for in vitro research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-3-11-22-17-15(24-2)5-4-6-16(17)25-19(22)21-18(23)14-9-7-13(12-20)8-10-14/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICQEHYSKQLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide and a base.

    Formation of the imine: The imine can be formed by the condensation of the benzo[d]thiazole derivative with 4-cyanobenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and synthetic features of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can be contextualized against related benzothiazole and thiadiazole derivatives. Below is a comparative analysis based on substituent effects, spectroscopic data, and synthetic yields:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) IR C=O Stretching (cm⁻¹) Yield (%) Source
This compound Benzothiazole-ylidene 3-allyl, 4-methoxy, 4-cyanobenzamide Not reported Not reported Not reported
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole-ylidene 3-(3-methylphenyl), 5-(3-dimethylamino-acryloyl), benzamide 200 1690, 1638 82
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) Thiadiazole-ylidene 3-(3-chlorophenyl), 5-(3-dimethylamino-acryloyl), benzamide Not reported Similar to 4g Not reported
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzothiazole-ylidene 3-ethyl, 4-fluoro, 4-(azepan-1-ylsulfonyl)benzamide Not reported Not reported Not reported

Key Observations:

Core Heterocycle Differences :

  • The target compound and the fluorinated benzothiazole derivative in share a benzothiazole-ylidene scaffold, whereas compounds 4g and 4h in are based on a thiadiazole-ylidene core. Thiadiazole derivatives typically exhibit higher planarity and conjugation, which may enhance electronic properties but reduce solubility compared to benzothiazoles.

Substituent Effects: The 3-allyl and 4-methoxy groups in the target compound likely improve solubility compared to the 3-ethyl-4-fluoro substituents in , where fluorine’s electronegativity might reduce bioavailability.

Spectroscopic Data :

  • Compounds like 4g show distinct IR carbonyl stretches (1690 and 1638 cm⁻¹), suggesting the presence of two conjugated carbonyl groups. The absence of such data for the target compound limits direct comparisons but highlights the need for further characterization.

Research Implications and Limitations

  • Structural Uniqueness : The allyl and methoxy substituents in the target compound may confer distinct reactivity or binding properties compared to halogenated or alkylated analogs.
  • Data Gaps : Critical parameters such as melting point, solubility, and biological activity are unreported for the target compound, limiting actionable comparisons.
  • Synthetic Complexity: The allylation and cyano functionalization steps likely require stringent conditions, as seen in analogous benzothiazole syntheses (e.g., sodium acetate-mediated reactions in ).

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features, such as the allyl and methoxy groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 300.37 g/mol. The compound features a benzothiazole moiety linked to a cyanobenzamide group, which enhances its potential pharmacological effects.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S
Molecular Weight300.37 g/mol
StructureStructure
SolubilityModerate

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogenic strains, suggesting its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Study : A study conducted on the antibacterial activity of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
  • Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its potential use in managing inflammatory conditions .

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